molecular formula C13H17BrO2 B14763195 3-Bromo-5-(t-butyl)-2-ethoxybenZaldehyde

3-Bromo-5-(t-butyl)-2-ethoxybenZaldehyde

Cat. No.: B14763195
M. Wt: 285.18 g/mol
InChI Key: JABWQEGPZAMZQD-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde is an aromatic aldehyde compound characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde typically involves the bromination of 5-(tert-butyl)-2-ethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: 3-Bromo-5-(tert-butyl)-2-ethoxybenzoic acid.

    Reduction: 3-Bromo-5-(tert-butyl)-2-ethoxybenzyl alcohol.

    Substitution: 3-Amino-5-(tert-butyl)-2-ethoxybenzaldehyde.

Scientific Research Applications

3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(tert-butyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Bromo-5-(tert-butyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

    3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. The combination of the bromine atom, tert-butyl group, and ethoxy group provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-ethoxybenzaldehyde

InChI

InChI=1S/C13H17BrO2/c1-5-16-12-9(8-15)6-10(7-11(12)14)13(2,3)4/h6-8H,5H2,1-4H3

InChI Key

JABWQEGPZAMZQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C)(C)C)C=O

Origin of Product

United States

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